2-(5-Cyclopropylfuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopropylfuran-2-yl)acetic acid is an organic compound that features a furan ring substituted with a cyclopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropylfuran-2-yl)acetic acid typically involves the reaction of 2-acetyl furan with cyclopropyl reagents under specific conditions. One common method includes the use of sodium nitrite and metal catalysts to obtain 2-oxo-2-furanacetic acid, which is then reacted with cyclopropyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Cyclopropylfuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the furan ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce furan alcohols .
Scientific Research Applications
2-(5-Cyclopropylfuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Acetyl furan: A precursor in the synthesis of 2-(5-Cyclopropylfuran-2-yl)acetic acid.
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the cyclopropyl group.
Cyclopropyl acetic acid: Contains the cyclopropyl group but lacks the furan ring
Uniqueness: this compound is unique due to the combination of the furan ring and the cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(5-cyclopropylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C9H10O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
InChI Key |
FRFQTYGINQDZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.